1-(2-Methoxyethyl)-4-nitrosopiperazine
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Overview
Description
1-(2-Methoxyethyl)-4-nitrosopiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of a nitroso group attached to the piperazine ring, along with a 2-methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-Methoxyethyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-4-nitrosopiperazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study nitrosation reactions and their biological implications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-nitrosopiperazine involves its interaction with biological molecules through the nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can affect cellular pathways and molecular targets, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(2-Methoxyethyl)piperazine: Lacks the nitroso group, making it less reactive in redox reactions.
4-Nitrosopiperazine: Lacks the methoxyethyl group, affecting its solubility and reactivity.
1-(2-Methoxyethyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Methoxyethyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso and methoxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H2,1H3 |
InChI Key |
KQQIDZCVGCEKNG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)N=O |
Origin of Product |
United States |
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